molecular formula C11H8Cl2N2O3 B027903 Ethyl 6,7-dichloro-3-hydroxyquinoxaline-2-carboxylate CAS No. 60578-70-3

Ethyl 6,7-dichloro-3-hydroxyquinoxaline-2-carboxylate

Cat. No. B027903
CAS RN: 60578-70-3
M. Wt: 287.1 g/mol
InChI Key: HVUUAJYWVAZYAU-UHFFFAOYSA-N
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Description

Ethyl 6,7-dichloro-3-hydroxyquinoxaline-2-carboxylate (EDHQC) is a synthetic compound that has been used in scientific research for a variety of applications. It is a derivative of quinoxaline and is used in organic synthesis, pharmaceuticals, and other research areas. EDHQC has become increasingly popular in recent years due to its wide range of properties and potential applications.

Scientific Research Applications

Antibiotic Applications

Quinoxaline derivatives, including the compound , have been used as antibiotics . They have shown effectiveness against various microorganisms, making them valuable in the field of medicine.

Anti-Cancer & Anti-Proliferative Activity

Quinoxaline derivatives have shown potential in anti-cancer and anti-proliferative activities . They can inhibit the growth of cancer cells, making them potential candidates for cancer treatment.

Anti-Microbial Activity

These compounds have demonstrated significant anti-microbial properties . They can be used to combat various microbial infections.

Anti-Convulsant Activity

Quinoxaline derivatives have been studied for their anti-convulsant activities . They could potentially be used in the treatment of seizures and other neurological disorders.

Anti-Tuberculosis Activity

These compounds have shown potential in combating tuberculosis . This makes them valuable in the field of infectious disease treatment.

Anti-Malarial Activity

Quinoxaline derivatives have demonstrated anti-malarial properties . They could potentially be used in the treatment and prevention of malaria.

Anti-Leishmanial Activity

These compounds have shown potential in combating Leishmaniasis , a disease caused by the parasite Leishmania.

Anti-HIV Activity

Quinoxaline derivatives have demonstrated anti-HIV properties . They could potentially be used in the treatment of HIV/AIDS.

properties

IUPAC Name

ethyl 6,7-dichloro-3-oxo-4H-quinoxaline-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8Cl2N2O3/c1-2-18-11(17)9-10(16)15-8-4-6(13)5(12)3-7(8)14-9/h3-4H,2H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVUUAJYWVAZYAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC2=CC(=C(C=C2NC1=O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8Cl2N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80422504
Record name Ethyl 6,7-dichloro-3-hydroxyquinoxaline-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80422504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 6,7-dichloro-3-hydroxyquinoxaline-2-carboxylate

CAS RN

60578-70-3
Record name Ethyl 6,7-dichloro-3-hydroxyquinoxaline-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80422504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 17.7 g. of 4,5-dichloro-o-phenylenediamine in 200 ml. of anhydrous ethanol was prepared. A 17.4 g. batch of diethyl 2-ketomalonate were added to this solution and the mixture was heated to refluxing temperature for about 17 hours. The volatile constituents were removed by evaporation in vacuo. Recrystallization of the residue from ethanol yielded 20 g. of ethyl 6,7-dichloro-3,4-dihydro-3-oxo-2-quinoxaline carboxylate formed in the above reaction, melting in the range 226°-227° C.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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